![molecular formula C6H9NO2 B1288235 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 63618-04-2](/img/structure/B1288235.png)
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid
Overview
Description
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid is a compound of interest in the field of drug discovery due to its unique bicyclic structure, which can serve as a building block for the synthesis of various pharmaceutical agents. The compound is characterized by a three-membered ring fused to a six-membered ring, with a carboxylic acid functional group attached, which can be further modified to create a wide range of derivatives with potential biological activity .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been approached through various methods. A photochemical synthesis utilizing common chemicals such as benzaldehyde, allylamine, and cinnamic acid via intramolecular [2+2]-photochemical cyclization has been developed, providing a rapid two-step process for creating substituted 3-azabicyclo[3.2.0]heptanes . Another method involves the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, with the ability to obtain either pure cis or trans acid through simple reaction condition adjustments . Additionally, a three-component reaction has been described for the synthesis of 1-azabicyclo[3.1.0]hexane-3-enes, highlighting the eco-friendliness and efficiency of the process . Furthermore, the construction of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes has been achieved using Suzuki-Miyaura and Chan-Evans-Lam coupling reactions . Lastly, the insertion of cyclopropylmagnesium carbenoids into an intramolecular C–H bond adjacent to a nitrogen atom has been utilized to synthesize a variety of 3-azabicyclo[3.1.0]hexanes .
Molecular Structure Analysis
The molecular structure of 3-azabicyclo[3.1.0]hexane derivatives has been elucidated through various analytical techniques, including X-ray crystallography. The studies have revealed a common boat conformation for the bicyclic skeleton, with substituents such as the N-benzyl group occupying equatorial positions on the heterocycle . These structural insights are crucial for understanding the reactivity and potential interactions of these compounds with biological targets.
Chemical Reactions Analysis
3-Azabicyclo[3.1.0]hexane derivatives have been shown to participate in a range of chemical reactions, which are essential for their functionalization and incorporation into more complex molecules. For instance, the [2+2]-photochemical cyclization is a key reaction for constructing the bicyclic core . Electrophilic addition, rearrangement, and reductive cyclopropanation are other reactions that have been employed to synthesize and modify these compounds . The ability to perform cross-coupling reactions, such as Suzuki-Miyaura and Chan-Evans-Lam couplings, further expands the versatility of these bicyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-azabicyclo[3.1.0]hexane derivatives are influenced by their unique bicyclic structure and the substituents attached to it. These properties are critical for the compounds' solubility, stability, and reactivity, which in turn affect their potential as drug candidates. The synthesis methods developed aim to optimize these properties by introducing various functional groups, such as carboxylic acids, amines, and alcohols, which can enhance the compounds' interaction with biological systems and improve their pharmacokinetic profiles .
Scientific Research Applications
Synthesis and Chemical Applications
3-Azabicyclo[3.1.0]hexane derivatives have been a subject of interest due to their versatile applications in chemical synthesis. Studies demonstrate various methods for synthesizing these compounds and their potential as building blocks in medicinal chemistry. For instance, a study by (Kimura et al., 2015) explored the synthesis of 3-azabicyclo[3.1.0]hexanes via C–H insertion, revealing the efficiency of certain methods in producing high yields. Similarly, research by (Bakonyi et al., 2013) detailed a streamlined synthesis process for specific stereoisomers of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, highlighting the adaptability of reaction conditions for desired outputs.
Biological Applications and Natural Product Synthesis
3-Azabicyclo[3.1.0]hexane derivatives also find applications in the synthesis of biologically active compounds. A study by (Jida et al., 2007) showed their use in asymmetric synthesis, leading to pharmacologically active products. This indicates their potential in drug discovery and development. Additionally, (Kurosawa et al., 2020) provided insights into the biosynthesis of ficellomycin, a natural product with an embedded 1-azabicyclo[3.1.0]hexane ring, crucial for its biological activity.
Safety And Hazards
- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).
properties
IUPAC Name |
3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5(9)6-1-4(6)2-7-3-6/h4,7H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIIAWMFVLXMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262782 | |
| Record name | 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid | |
CAS RN |
63618-04-2 | |
| Record name | 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63618-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 5-aminobenzo[d]oxazole-2-carboxylate](/img/structure/B1288156.png)
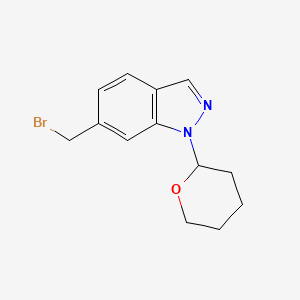
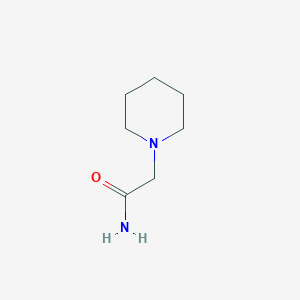
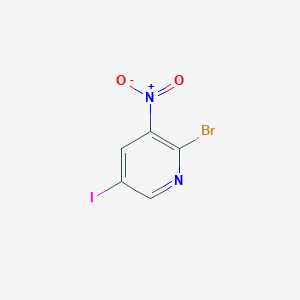
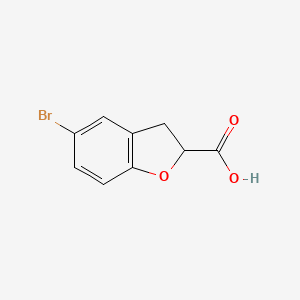

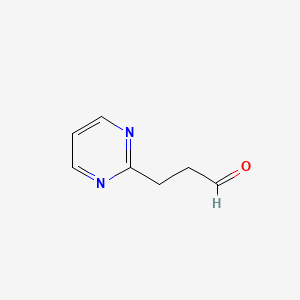
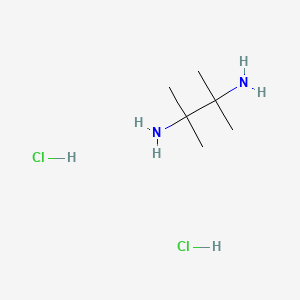
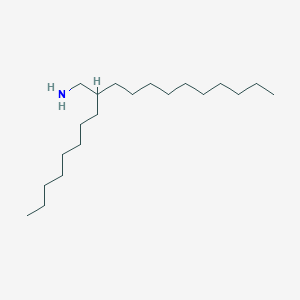
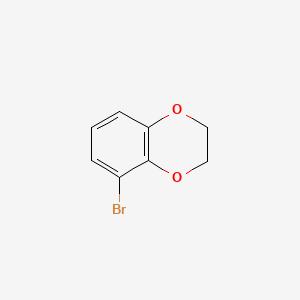
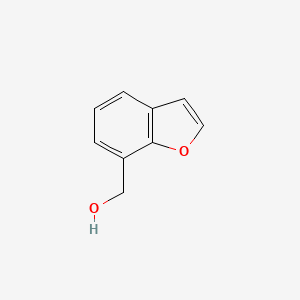
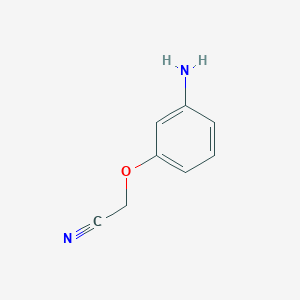
![3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid](/img/structure/B1288191.png)